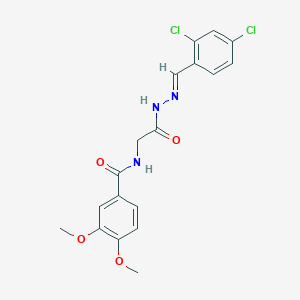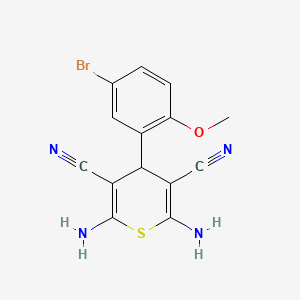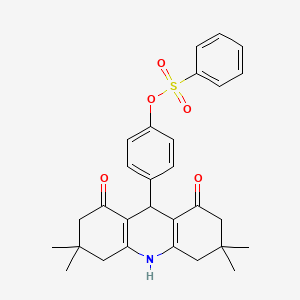![molecular formula C24H24N2 B11102051 N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11102051.png)
N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE is a complex organic compound with the molecular formula C24H24N2. This compound belongs to the class of nitrogen-containing heterocyclic compounds, specifically indenoquinolines, which are known for their diverse chemical reactivities and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE typically involves the condensation of cyclohexylamine with 2,4-dimethyl-11H-indeno[1,2-b]quinoline-11-one under reflux conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, amines, and other heterocyclic compounds .
Scientific Research Applications
N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-imine
- 11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone
Uniqueness
N-CYCLOHEXYL-N-(2,4-DIMETHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDEN)AMINE is unique due to its specific structural features, such as the presence of both cyclohexyl and dimethyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H24N2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,4-dimethylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C24H24N2/c1-15-12-16(2)22-19(13-15)23(25-18-9-4-3-5-10-18)20-14-17-8-6-7-11-21(17)26-24(20)22/h6-8,11-14,18H,3-5,9-10H2,1-2H3 |
InChI Key |
DFOKRQCVEPUGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC3CCCCC3)C4=CC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzylsulfanyl)-5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11101975.png)
![4-{3-[(N,N'-diethylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11101989.png)
![5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11102001.png)
![5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11102015.png)




![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11102045.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B11102053.png)
![Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11102054.png)
![9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11102056.png)

![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-propylbutanamide](/img/structure/B11102062.png)
